

Structure-Activity Relationship of 2-Alkyl-4-Quinolinones: A Comparative Guide

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Compound of Interest

1-Methyl-2-(8E)-8-tridecenyl4(1H)-quinolinone

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The 2-alkyl-4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These activities are significantly influenced by the nature of the alkyl substituent at the 2-position of the quinolinone ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-alkyl-4-quinolinones, focusing primarily on their antimicrobial and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Antimicrobial Activity

The antimicrobial properties of 2-alkyl-4-quinolinones have been extensively studied, particularly their activity against various bacterial strains. A general trend observed is that the length and nature of the 2-alkyl chain play a crucial role in determining the potency and spectrum of activity.

The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-alkyl-4-quinolinone derivatives against selected bacterial strains.



Compound ID	2-Alkyl Substituent	Bacterial Strain	MIC (μg/mL)	Reference
1	n-Pentyl (C5)	Staphylococcus aureus	Active (Inhibition Zone > 20 mm)	[1]
2	n-Heptyl (C7)	Staphylococcus aureus	Active (Inhibition Zone > 20 mm)	[1]
3 (4d)	n-Heptyl (C7) (N- hydroxy)	Staphylococcus aureus	≤ 6.25	[1]
4 (4e)	n-Nonyl (C9) (N- hydroxy)	Staphylococcus aureus	≤ 3.12	[1]
5 (HHQ)	n-Heptyl (C7)	Helicobacter pylori	0.1–0.5 (mg/mL)	[2]
6 (NHQ)	n-Nonyl (C9)	Helicobacter pylori	0.1–0.5 (mg/mL)	[2]
7	n-Heptyl (C7)	Bacillus cereus	IC50: 6.25–25	[2]
8	n-Nonyl (C9)	Bacillus cereus	IC50: 6.25–25	[2]
9	n-Octyl (C8) N- oxide	Mycobacterium tuberculosis	50	[2]
10	(Z)-undec-4'-enyl N-oxide	Mycobacterium tuberculosis	50	[2]
11	n-Heptyl (N-alkyl- 2- quinolonopyrone)	Enterococcus spp.	0.25	[3][4]
12	n-Heptyl-9-t-Bu (N-alkyl-2- quinolonopyrone)	MRSA strains	≤2	[3][4]

Key Findings:



- Alkyl Chain Length: For antibacterial activity against S. aureus, compounds with C5 and C7 alkyl chains showed notable activity.[1] In the case of N-hydroxy derivatives, a longer C9 chain resulted in a lower MIC value (higher potency) compared to a C7 chain.[1] This suggests that lipophilicity, which increases with chain length, may play a significant role in antibacterial efficacy.
- N-Oxides: The N-oxide derivatives of 2-alkyl-4-quinolinones have also demonstrated significant antibacterial activity.[2]
- Modifications to the Core: Tricyclic derivatives, specifically N-alkyl-2-quinolonopyrones, have shown potent activity against ESKAPE pathogens, with a heptyl-substituted analog being particularly effective against Enterococcus spp.[3][4]

Anticancer Activity

Recent studies have highlighted the potential of 2-alkyl-4-quinolinone derivatives as anticancer agents. The SAR in this context also points towards the importance of the substituent at the 2-position, as well as other modifications on the quinolinone ring.

The following table presents the half-maximal inhibitory concentration (IC50) values of representative 2-substituted quinolinone derivatives against various cancer cell lines.

Compound ID	2-Substituent	Cancer Cell Line	IC50 (μM)	Reference
13	Phenyl	HeLa (Cervical Cancer)	8.3	[5]
14	Phenyl	PC3 (Prostate Cancer)	31.37	[5]
15	3,4- methylenedioxyp henyl	PC3 (Prostate Cancer)	34.34	[5]
16 (11e)	4-Benzyloxy (quinolin-2(1H)- one)	COLO 205 (Colon Cancer)	< 1 (nanomolar potency)	[6][7]



Key Findings:

- Aromatic Substituents: In contrast to the long alkyl chains favored for antimicrobial activity, 2arylquinoline derivatives have demonstrated significant and selective anticancer properties.
 [5]
- Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic aromatic quinolines showing better IC50 values against HeLa and PC3 cells.[5]
- Other Substitutions: Modifications at other positions, such as a 4-benzyloxy group on a quinolin-2(1H)-one scaffold, can lead to highly potent anticancer agents.[6][7]

Experimental Protocols

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

- Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]
- Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria
 and medium without the compound) and a negative control (medium only) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.[8]
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm.

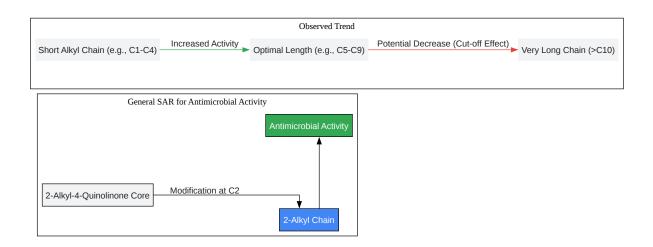
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.



- Cell Seeding: Cancer cells (e.g., HeLa, PC3) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
 microplate reader. The IC50 value, the concentration of the compound that inhibits cell
 growth by 50%, is calculated from the dose-response curve.

Visualizations

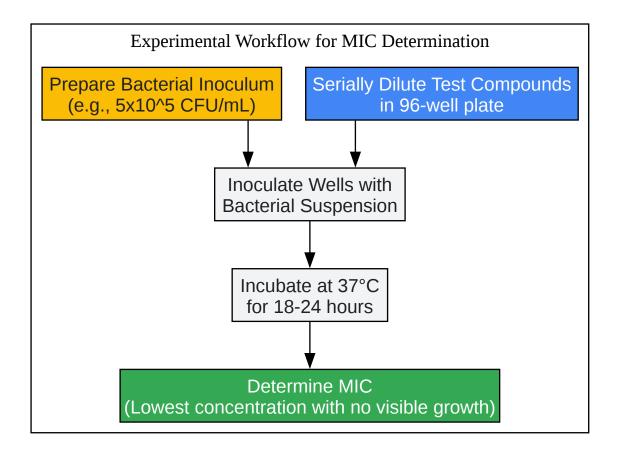




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Caption: General Structure-Activity Relationship of 2-Alkyl-4-Quinolinones in Antimicrobial Activity.





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Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

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References

- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]



- 4. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure—activity relationships, and molecular modelling insights New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics PMC [pmc.ncbi.nlm.nih.gov]
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